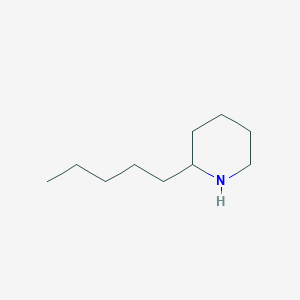
2-ペンチルピペリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentylpiperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by a piperidine ring substituted with a pentyl group at the second position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products.
科学的研究の応用
2-Pentylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
Target of Action
2-Pentylpiperidine is a derivative of piperidine, a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms . Piperidine derivatives are known to exhibit a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to changes in cellular processes . For instance, some piperidine derivatives have been found to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase . The interaction of these compounds with their targets can lead to conformational changes in the molecule depending on the binding site .
Biochemical Pathways
It’s known that metabolic intermediates of biochemical pathways can act as intra- and extracellular signaling molecules affecting immune cell responses . The signaling effects of metabolites are concentration and localization dependent .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes .
将来の方向性
Piperidine derivatives have been found in more than twenty classes of pharmaceuticals, as well as alkaloids . There is ongoing research into the therapeutic potential of piperidine derivatives, including their use in the treatment of various types of cancer . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
生化学分析
Biochemical Properties
Piperidine derivatives, which 2-Pentylpiperidine is part of, have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Piperidine derivatives have been found to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . These effects suggest that 2-Pentylpiperidine may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of piperidine derivatives can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of piperidine derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Piperidine derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
It is known that piperidine derivatives can interact with various transporters or binding proteins, and can influence their localization or accumulation .
Subcellular Localization
It is known that piperidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
2-Pentylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with pentyl halides under basic conditions. Another method includes the hydrodenitrogenation of pyridine derivatives in the presence of catalysts like sulfided nickel-molybdenum on alumina (NiMo/γ-Al₂O₃) .
Industrial Production Methods
Industrial production of 2-Pentylpiperidine typically involves large-scale alkylation reactions using piperidine and pentyl halides. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
化学反応の分析
Types of Reactions
2-Pentylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and acyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated piperidine derivatives.
類似化合物との比較
Similar Compounds
Piperidine: The parent compound, which lacks the pentyl substitution.
2-Methylpiperidine: A similar compound with a methyl group instead of a pentyl group.
2-Ethylpiperidine: Another analog with an ethyl group.
Uniqueness
2-Pentylpiperidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The pentyl group increases its lipophilicity, potentially enhancing its ability to cross biological membranes and interact with lipid-rich environments.
特性
IUPAC Name |
2-pentylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-2-3-4-7-10-8-5-6-9-11-10/h10-11H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIBRQBCQFXEDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2363379.png)
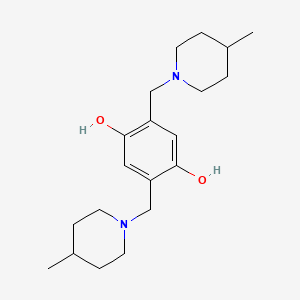
![N-[(1S,3R)-2,2-Dimethyl-3-phenylcyclopropyl]prop-2-enamide](/img/structure/B2363382.png)
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2363384.png)
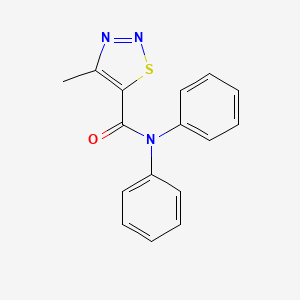
![6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2363386.png)
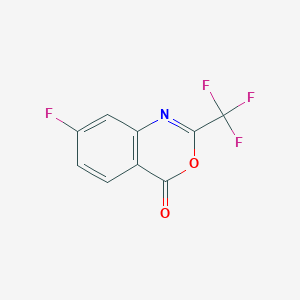
![4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B2363388.png)
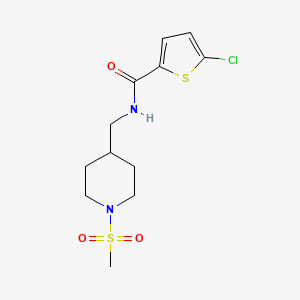

![4-[(4-Bromothiophen-3-yl)carbonyl]morpholine](/img/structure/B2363391.png)
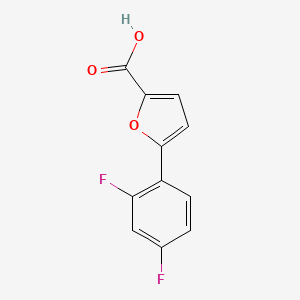
![4-[2-(3-chlorophenyl)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2363398.png)
